molecular formula C18H13FN4O4 B11411388 methyl 5-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-furoate

methyl 5-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-furoate

Cat. No.: B11411388
M. Wt: 368.3 g/mol
InChI Key: UFERNFZALOKWME-UHFFFAOYSA-N
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Description

METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

The synthesis of METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrazole derivative with a fluorophenyl compound, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification to introduce the furan-2-carboxylate moiety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 5-{[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]METHYL}FURAN-2-CARBOXYLATE has been extensively studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), making it a potential candidate for cancer therapy. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a valuable tool in cancer research and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H13FN4O4

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 5-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H13FN4O4/c1-26-18(25)15-7-6-13(27-15)9-22-10-20-16-14(17(22)24)8-21-23(16)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3

InChI Key

UFERNFZALOKWME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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